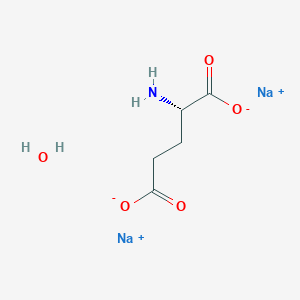
Myristoyl coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanoyl-CoA, also known as myristoyl-CoA, is a thioester of tetradecanoic acid (myristic acid) and coenzyme A. It plays a crucial role in fatty acid metabolism, particularly in the biosynthesis and elongation of fatty acids and the beta-oxidation process. Tetradecanoyl-CoA is also involved in the myristoylation of proteins, a post-translational modification essential for various cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecanoyl-CoA can be synthesized through the enzymatic reaction involving myristic acid and coenzyme A. The reaction is typically catalyzed by acyl-CoA synthetase, which facilitates the formation of the thioester bond between myristic acid and coenzyme A .
Industrial Production Methods
Industrial production of Myristoyl coenzyme A often involves biotechnological methods, such as the use of engineered yeast strains. These strains are designed to produce high yields of this compound through fermentation processes. The yeast cells are metabolically engineered to enhance the production of fatty acids, which are then converted to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanoyl-CoA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Acyl-CoA synthetase: For the synthesis of this compound from myristic acid and coenzyme A.
Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and beta-ketothiolase: Enzymes involved in the beta-oxidation pathway.
Major Products Formed
The major products formed from the reactions involving this compound include acetyl-CoA, shorter-chain acyl-CoAs, and myristoylated proteins .
Wissenschaftliche Forschungsanwendungen
Tetradecanoyl-CoA has a wide range of scientific research applications, including:
Wirkmechanismus
Tetradecanoyl-CoA exerts its effects primarily through its role in fatty acid metabolism and protein myristoylation. In the beta-oxidation pathway, it is sequentially oxidized to produce acetyl-CoA, which enters the citric acid cycle for energy production . In protein myristoylation, Myristoyl coenzyme A transfers the myristoyl group to the N-terminal glycine residue of target proteins, affecting their localization, stability, and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl-CoA: A thioester of palmitic acid and coenzyme A, involved in similar metabolic pathways as Myristoyl coenzyme A.
Stearoyl-CoA: A thioester of stearic acid and coenzyme A, also participating in fatty acid metabolism.
Uniqueness
Tetradecanoyl-CoA is unique due to its specific role in the myristoylation of proteins, a modification not commonly associated with other acyl-CoA thioesters. This modification is essential for the proper functioning of various proteins involved in signal transduction, membrane targeting, and other cellular processes .
Eigenschaften
Molekularformel |
C35H62N7O17P3S |
|---|---|
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
DUAFKXOFBZQTQE-QSGBVPJFSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(1r,4r)-4-Hydroxycyclohexyl]acetonitrile](/img/structure/B8726950.png)
